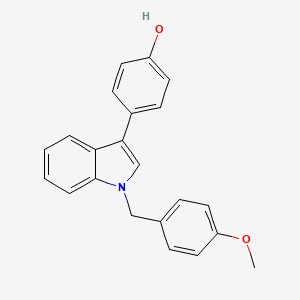
Tubulin inhibitor 31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin inhibitor 31 is a compound that targets the protein tubulin, which is a key component of the microtubule structure within cells. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells . This compound is particularly notable for its interaction with the colchicine binding site on tubulin, which is crucial for its antimitotic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitor 31 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance its binding affinity and selectivity for tubulin . Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is cost-effective and yields a high-purity product. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tubulin inhibitor 31 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and protecting groups (e.g., tert-butyloxycarbonyl, benzyl) to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Tubulin inhibitor 31 has a wide range of scientific research applications, including:
Mechanism of Action
Tubulin inhibitor 31 exerts its effects by binding to the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to the arrest of cell division at the metaphase stage of mitosis, ultimately inducing apoptosis in rapidly dividing cancer cells . The molecular targets and pathways involved include the inhibition of microtubule assembly, disruption of mitotic spindle formation, and activation of apoptotic signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tubulin inhibitor 31 include:
Colchicine: A natural product that binds to the colchicine site on tubulin and inhibits microtubule polymerization.
Paclitaxel: A taxane that stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: A vinca alkaloid that promotes microtubule depolymerization and inhibits tubulin assembly.
Uniqueness
This compound is unique in its specific interaction with the colchicine binding site, which allows for a distinct mechanism of action compared to other tubulin-targeting agents . Its structural features and binding affinity contribute to its potent antimitotic activity and potential as a chemotherapeutic agent .
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-[1-[(4-methoxyphenyl)methyl]indol-3-yl]phenol |
InChI |
InChI=1S/C22H19NO2/c1-25-19-12-6-16(7-13-19)14-23-15-21(17-8-10-18(24)11-9-17)20-4-2-3-5-22(20)23/h2-13,15,24H,14H2,1H3 |
InChI Key |
BVZZSADXKNPUJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


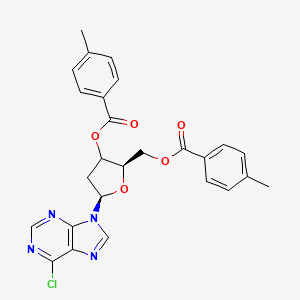
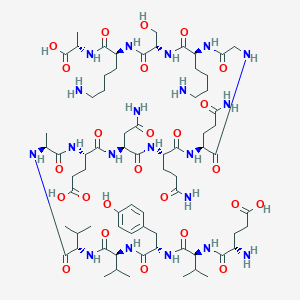
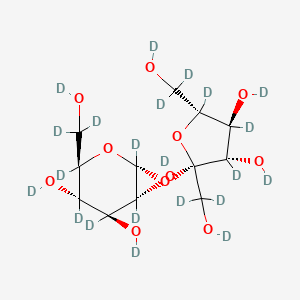

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)
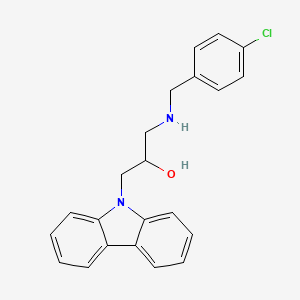
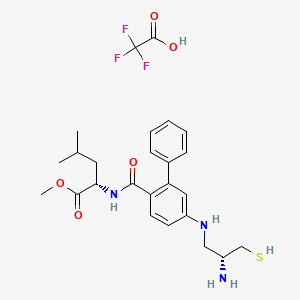
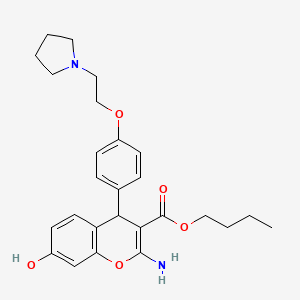
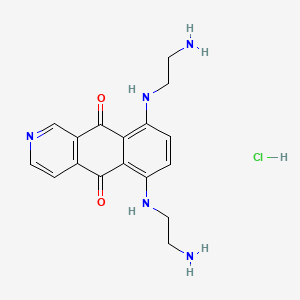

![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
